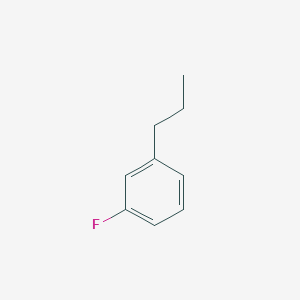

1-Fluoro-3-propylbenzene

Übersicht

Beschreibung

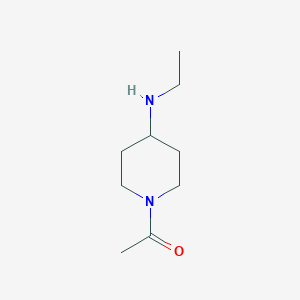

1-Fluoro-3-propylbenzene is a chemical compound with the molecular formula C9H11F . It has an average mass of 138.182 Da and a monoisotopic mass of 138.084473 Da .

Synthesis Analysis

The synthesis of benzene derivatives like 1-Fluoro-3-propylbenzene often involves electrophilic aromatic substitution . A two-step mechanism has been proposed for these reactions. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis

The molecular structure of 1-Fluoro-3-propylbenzene consists of a benzene ring with a fluorine atom and a propyl group attached to it .Chemical Reactions Analysis

Benzene can undergo electrophilic aromatic substitution because aromaticity is maintained . When carbocation intermediates are formed one can expect them to react further by one or more of the following modes: 1. The cation may bond to a nucleophile to give a substitution or addition product. 2. The cation may transfer a proton to a base, giving a double bond product. 3. The cation may rearrange to a more stable carbocation, and then react by mode #1 or #2 .Wissenschaftliche Forschungsanwendungen

Application 1: Microbiome Research

- Summary of the Application: 1-Fluoro-3-propylbenzene has been used in the development of a differential fluorescent marking (DFM) strategy for tracking synthetic communities and assembly dynamics in microbiome research .

- Methods of Application: The DFM strategy employs three distinguishable fluorescent proteins in single and double combinations. It uses the mini-Tn7 transposon and is built using the pTn7-SCOUT plasmid family, enabling modular assembly . This allows for the interchangeability of expression and antibiotic cassettes in a single reaction .

- Results or Outcomes: The DFM strategy has been successfully used to differentiate, quantify, and track a diverse six-member synthetic community (SynCom) under various complex conditions like root rhizosphere . It showed different colonization assembly dynamics between pea and barley roots .

Application 2: Electrophilic Aromatic Substitution

- Summary of the Application: Electrophilic aromatic substitution is a common reaction of aromatic compounds like 1-Fluoro-3-propylbenzene. This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile .

- Methods of Application: The reaction proceeds in two steps . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

- Results or Outcomes: The outcome of this reaction is a substituted benzene ring . The exact product depends on the specific electrophile used in the reaction .

Application 3: Synthesis of Benzene Derivatives

- Summary of the Application: Benzene derivatives can be synthesized through a process known as electrophilic aromatic substitution . This process is applicable to aromatic compounds like 1-Fluoro-3-propylbenzene .

- Methods of Application: The synthesis involves two steps . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

- Results or Outcomes: The outcome of this reaction is a substituted benzene ring . The exact product depends on the specific electrophile used in the reaction .

Safety And Hazards

Eigenschaften

IUPAC Name |

1-fluoro-3-propylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBGSJNNMMKJKGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623935 | |

| Record name | 1-Fluoro-3-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoro-3-propylbenzene | |

CAS RN |

28593-12-6 | |

| Record name | 1-Fluoro-3-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

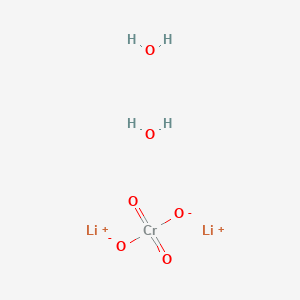

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

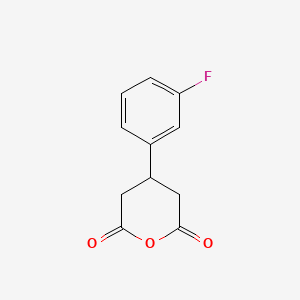

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1592291.png)

![7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-2-amine](/img/structure/B1592295.png)